molecular formula C28H29NO8 B2888349 (1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide CAS No. 1352914-52-3

(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Cat. No.: B2888349
CAS No.: 1352914-52-3
M. Wt: 507.539
InChI Key: KLSIFOJPWJBRFH-GWNOIRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CR-1-31B is a synthetic rocaglate that acts as a highly potent inhibitor of eukaryotic initiation factor 4A (eIF4A). By disrupting the interaction between eukaryotic initiation factor 4A and RNA, it effectively obstructs the initiation phase of protein synthesis. Specifically, CR-1-31B interferes with the association between Plasmodium falciparum eukaryotic initiation factor 4A and RNA. Additionally, CR-1-31B induces apoptosis in neuroblastoma and gallbladder cancer cells .

Preparation Methods

CR-1-31B is synthesized through a series of chemical reactions that involve the formation of the rocaglate structure. The synthetic route typically includes the following steps:

Industrial production methods for CR-1-31B involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

CR-1-31B undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of CR-1-31B with modified functional groups .

Scientific Research Applications

CR-1-31B has a wide range of scientific research applications, including:

    Chemistry: CR-1-31B is used as a tool compound to study the inhibition of eukaryotic initiation factor 4A and its effects on protein synthesis.

    Biology: CR-1-31B is used to investigate the role of eukaryotic initiation factor 4A in various biological processes, including cell growth and apoptosis.

    Medicine: CR-1-31B is being studied for its potential therapeutic applications in cancer treatment, particularly in neuroblastoma and gallbladder cancer.

    Industry: CR-1-31B is used in the development of new drugs and therapeutic agents targeting eukaryotic initiation factor 4A

Mechanism of Action

CR-1-31B exerts its effects by inhibiting the eukaryotic initiation factor 4A, a key component of the eukaryotic initiation factor 4F complex involved in the initiation of protein synthesis. By disrupting the interaction between eukaryotic initiation factor 4A and RNA, CR-1-31B effectively blocks the initiation phase of protein synthesis. This leads to a reduction in the translation of specific mRNAs, particularly those with long and highly structured 5’ untranslated regions. The inhibition of eukaryotic initiation factor 4A by CR-1-31B also induces apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins .

Comparison with Similar Compounds

CR-1-31B is unique among rocaglates due to its potent inhibition of eukaryotic initiation factor 4A and its ability to induce apoptosis in cancer cells. Similar compounds include:

CR-1-31B stands out due to its high potency and specificity for eukaryotic initiation factor 4A, making it a valuable tool for scientific research and potential therapeutic development.

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIFOJPWJBRFH-GWNOIRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.